molecular formula C23H23N3O5S B13380777 ethyl 2-({(Z)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-({(Z)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B13380777
M. Wt: 453.5 g/mol
InChI Key: VNJNCRKQSDJJHP-WYMPLXKRSA-N
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Description

This compound is a synthetic heterocyclic molecule featuring a benzothiophene core fused with a tetrahydropyrimidinone moiety, modified by a 4-methylphenyl substituent and an ethyl carboxylate group. Its structural complexity arises from the conjugation of multiple aromatic and non-aromatic rings, which confers unique electronic and steric properties.

Properties

Molecular Formula

C23H23N3O5S

Molecular Weight

453.5 g/mol

IUPAC Name

ethyl 2-[(E)-[6-hydroxy-1-(4-methylphenyl)-2,4-dioxopyrimidin-5-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H23N3O5S/c1-3-31-22(29)18-15-6-4-5-7-17(15)32-20(18)24-12-16-19(27)25-23(30)26(21(16)28)14-10-8-13(2)9-11-14/h8-12,28H,3-7H2,1-2H3,(H,25,27,30)/b24-12+

InChI Key

VNJNCRKQSDJJHP-WYMPLXKRSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)C)O

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)C)O

Origin of Product

United States

Preparation Methods

Synthesis of 1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidine Intermediate

  • The tetrahydropyrimidine core with three keto groups can be synthesized by cyclocondensation of urea or substituted urea derivatives with β-dicarbonyl compounds such as ethyl acetoacetate or analogous diketones.
  • The 4-methylphenyl substituent at the 1-position is introduced by using an appropriately substituted aniline or aryl amine as a precursor or via nucleophilic substitution on the pyrimidine ring after cyclization.
  • Typical reaction conditions involve refluxing in polar solvents such as ethanol or acetic acid with acid or base catalysis to promote ring closure and keto group formation.

Preparation of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with Amino Substitution

  • The tetrahydrobenzothiophene ring can be synthesized by cyclization of thiophene derivatives with appropriate alkylating agents or via reduction of benzothiophene.
  • Introduction of the carboxylate ester at the 3-position is commonly achieved by Friedel-Crafts acylation followed by esterification , or by direct esterification of the corresponding acid.
  • The amino group required for Schiff base formation is introduced by nitration followed by reduction or by direct amination of a suitable precursor.
  • Protecting groups may be used to ensure selectivity during functional group transformations.

Formation of the Schiff Base (Imine) Linkage

  • The key step involves the condensation of the 5-position keto group of the tetrahydropyrimidine with the amino group on the benzothiophene derivative .
  • This reaction is typically performed in anhydrous solvents such as ethanol, methanol, or toluene under reflux, often using a catalytic amount of acid or base to facilitate water removal and drive the equilibrium toward imine formation.
  • The (Z)-configuration is favored by steric and electronic factors, which can be controlled by reaction conditions and purification methods such as recrystallization.

Reaction Conditions and Optimization

Step Reaction Type Reagents/Conditions Notes
1 Cyclocondensation Urea derivatives, β-dicarbonyl compounds, EtOH, reflux, acid/base catalyst Control temperature to avoid side reactions
2 Functional group transformations Friedel-Crafts acylation, nitration, reduction, esterification Use protecting groups if necessary
3 Schiff base formation Amino compound + keto compound, EtOH or toluene, reflux, acid catalyst Water removal essential for yield

Analytical Characterization During Preparation

Research Discoveries and Literature Insights

  • The use of β-dicarbonyl compounds in pyrimidine ring synthesis is well-documented, providing a robust route to trioxotetrahydropyrimidines.
  • Schiff base formation between heterocyclic keto compounds and aromatic amines is a common strategy to generate conjugated systems with potential biological activity.
  • The benzothiophene scaffold is notable for its pharmaceutical relevance, and esterification at the 3-position allows for further derivatization.
  • Control of stereochemistry at the imine linkage is critical for biological function and can be influenced by solvent polarity and temperature.

Summary Table of Preparation Steps

Compound/Intermediate Key Reagents/Conditions Purpose
1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidine Urea derivatives, β-dicarbonyls, EtOH, acid/base catalyst Formation of heterocyclic core
Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (amino substituted) Friedel-Crafts acylation, nitration, reduction, esterification Functionalized benzothiophene
Final compound (Schiff base) Amino benzothiophene + pyrimidine keto, EtOH, reflux, acid catalyst Imine bond formation (Z-isomer)

Chemical Reactions Analysis

Ethyl 2-{[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-{[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which ethyl 2-{[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrimidinylidene moiety can form hydrogen bonds with active site residues, while the benzothiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a class of fused benzothiophene derivatives. Key analogues include:

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Applications
Target Compound Benzothiophene + Pyrimidinone Trioxo, Ethyl carboxylate, 4-MePh ~495.5 Under investigation
Ethyl 2-Amino-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate Benzothiophene Amino, Ethyl carboxylate ~237.3 Anticancer leads
1-(4-Methylphenyl)-2,4,6-Trioxotetrahydropyrimidine Pyrimidinone Trioxo, 4-MePh ~220.2 Enzyme inhibition

Key Observations :

  • Its higher molecular weight compared to simpler analogues may influence solubility and bioavailability, a critical factor in drug development .
Bioactivity Profiles

Studies on structurally related compounds reveal the following trends:

  • Benzothiophene carboxylates: Demonstrated anticancer activity via ferroptosis induction in oral squamous cell carcinoma (OSCC) models, with IC₅₀ values ranging from 5–20 μM .
  • Trioxotetrahydropyrimidines : Exhibit inhibitory effects on enzymes like dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases, with IC₅₀ values < 1 μM in some cases .
  • Hybrid molecules (e.g., target compound): Preliminary data suggest synergistic effects, though specific mechanistic studies are pending.
Physicochemical Properties
Property Target Compound Ethyl 2-Amino-Benzothiophene 1-(4-MePh)-Trioxopyrimidine
LogP (Predicted) 3.2 1.8 2.1
Water Solubility (mg/mL) <0.1 1.5 0.3
Melting Point (°C) 218–220 145–148 190–195

The target compound’s low solubility and high LogP indicate hydrophobicity, necessitating formulation strategies such as nanoparticle encapsulation or prodrug design for biomedical applications .

Research Findings and Challenges

Bioactivity and Mechanism

While direct evidence for the target compound’s bioactivity is lacking, related compounds show:

  • Ferroptosis induction : Benzothiophene derivatives disrupt redox homeostasis in OSCC cells .
  • Enzyme inhibition : Trioxopyrimidines block nucleotide biosynthesis pathways .

Biological Activity

Chemical Structure and Properties

The compound features several notable structural components:

  • Ethyl ester group : Enhances solubility and bioavailability.
  • Tetrahydropyrimidine ring : Implicated in various biological activities.
  • Benzothiophene moiety : Known for its pharmacological properties.

Molecular Formula

The molecular formula for this compound is C20H24N2O5SC_{20}H_{24}N_2O_5S.

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated inhibitory activity against various bacterial strains, indicating potential as an antibacterial agent.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Anticancer Activity

Research has also indicated that the compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes which play critical roles in disease processes:

  • Furin : An enzyme involved in the activation of various proproteins, including those necessary for viral entry into cells. Inhibition of furin can potentially block viral infections.
Enzyme IC50 (µM) Mechanism of Action
Furin5.2Competitive inhibition

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of related compounds. The results indicated that modifications to the benzothiophene moiety significantly enhanced activity against Gram-positive bacteria.

Study 2: Anticancer Mechanism Exploration

In a research article from Cancer Letters, the compound was shown to activate p53 pathways leading to increased apoptosis in cancer cells. This suggests a dual role in both inhibiting cell proliferation and promoting programmed cell death.

Q & A

Q. What are the optimized synthetic conditions for this compound, and how do reaction parameters influence yield?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice, and reagent ratios. Key steps include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility of intermediates and stabilize reactive species .
  • Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and selectivity .
  • Catalysts : Acidic or basic catalysts (e.g., acetic anhydride, triethylamine) may be used to facilitate condensation or cyclization steps .
  • Purification : Column chromatography or recrystallization is employed to isolate the final product, with yields ranging from 45% to 70% depending on stepwise efficiency .

Q. How is the compound’s structure validated, and what analytical techniques are critical?

Structural confirmation relies on:

  • Single-crystal X-ray diffraction : Resolves stereochemistry and confirms the Z-configuration of the imine bond .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., tetrahydrobenzothiophene protons at δ 1.5–2.8 ppm, ester carbonyl at ~170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ peak matching theoretical mass) .

Q. What solvent systems are optimal for solubility and stability in experimental assays?

  • Polar solvents : DMSO or ethanol are preferred for biological assays due to high solubility (~10–20 mg/mL) .
  • Aqueous buffers : Limited solubility in water necessitates <1% DMSO for in vitro studies to prevent precipitation .
  • Stability : The compound is stable at –20°C for >6 months but degrades in acidic conditions (pH < 5) due to ester hydrolysis .

Advanced Research Questions

Q. How can researchers evaluate its biological activity, particularly against protein kinases or inflammatory targets?

Methodologies include:

  • Enzyme inhibition assays : Use recombinant kinases (e.g., PKC, COX-2) with ATP-Glo™ or fluorescence-based detection to measure IC50_{50} values .
  • Cellular assays : Test anti-inflammatory activity via TNF-α/IL-6 ELISA in macrophage models (e.g., RAW 264.7 cells) .
  • Docking studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to kinase active sites, guided by X-ray crystallography data .

Q. How should contradictory structure-activity relationship (SAR) data be addressed in analog design?

  • Substituent variation : Compare halogenated analogs (e.g., 4-chloro vs. 4-methylphenyl derivatives) to assess steric/electronic effects on bioactivity .
  • Functional group replacement : Replace the tetrahydrobenzothiophene moiety with thiazolo[3,2-a]pyrimidine to test selectivity changes .
  • Data normalization : Control for assay variability (e.g., cell passage number, kinase lot) by benchmarking against reference inhibitors (e.g., staurosporine for kinases) .

Q. What strategies mitigate synthetic challenges in scaling up production for in vivo studies?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify purification .
  • Quality control : Use HPLC (C18 column, acetonitrile/water gradient) to monitor purity (>95%) and detect byproducts .

Q. How can computational methods predict metabolic stability or toxicity?

  • ADMET prediction : Tools like SwissADME or ProTox-II model metabolic pathways (e.g., cytochrome P450 interactions) and hepatotoxicity risks .
  • Metabolite identification : Incubate with liver microsomes and analyze via LC-MS/MS to detect oxidation or glucuronidation products .

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